

"physical properties of (7-Octenyl)oxirane"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,2-Epoxy-9-decene**

Cat. No.: **B1583044**

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of (7-Octenyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (7-Octenyl)oxirane. The information is curated for researchers, scientists, and professionals in drug development who may be working with or investigating this compound. This guide includes quantitative data, detailed experimental protocols for property determination, and visualizations of key chemical principles and workflows.

Chemical Identity

(7-Octenyl)oxirane, also known as **1,2-epoxy-9-decene**, is a chemical compound containing both an epoxide and a terminal alkene functional group. This bifunctionality makes it a versatile intermediate in organic synthesis.

Identifier	Value	Reference
Chemical Name	(7-Octenyl)oxirane	
Synonyms	1,2-Epoxy-9-decene	[1]
CAS Number	85721-25-1	[2] [3]
Molecular Formula	C ₁₀ H ₁₈ O	[2] [3] [4]
Molecular Weight	154.25 g/mol	[2] [3] [4]
Physical Form	Liquid	[1]

Physical Properties

The following table summarizes the key physical properties of (7-Octenyl)oxirane that have been reported in the literature.

Property	Value	Conditions	Reference
Density	0.842 g/mL	25 °C	[1] [5]
0.876 g/cm ³	Not Specified	[2]	
Boiling Point	199.8 °C	Atmospheric Pressure	[2]
80 °C	15 mmHg		
Refractive Index	1.442	20 °C (D-line)	[1] [6]
Melting Point	Not Available		
Solubility	Not Quantitatively Determined		

Note on Solubility: Specific quantitative solubility data for (7-Octenyl)oxirane in various solvents is not readily available. However, based on its structure (a long hydrocarbon chain with a polar epoxide ring), it is expected to be sparingly soluble in water and soluble in common organic solvents such as ethanol, ether, and chlorinated hydrocarbons.

Experimental Protocols for Physical Property Determination

The following sections detail standardized laboratory procedures for determining the key physical properties of liquid compounds like (7-Octenyl)oxirane.

Boiling Point Determination (Micro Method)

This method is suitable for small sample volumes.

Apparatus:

- Thiele tube or oil bath
- Thermometer
- Capillary tube (sealed at one end)
- Small test tube (e.g., ignition tube)
- Heating source (e.g., Bunsen burner or hot plate)
- Liquid for the bath (e.g., mineral oil)

Procedure:

- Place a small amount of (7-Octenyl)oxirane into the small test tube.
- Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.
- Attach the test tube to the thermometer.
- Place the assembly into the Thiele tube or oil bath.
- Gently heat the apparatus. A stream of bubbles will emerge from the capillary tube as the air inside expands.

- Continue heating until a continuous and rapid stream of bubbles is observed.
- Turn off the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Density Determination

The density of a liquid can be determined by measuring the mass of a known volume.

Apparatus:

- Pycnometer or a calibrated volumetric flask
- Analytical balance
- Temperature-controlled water bath

Procedure:

- Clean and dry the pycnometer and determine its mass.
- Fill the pycnometer with (7-Octenyl)oxirane, ensuring there are no air bubbles.
- Place the filled pycnometer in a temperature-controlled water bath to bring the liquid to the desired temperature (e.g., 25 °C).
- Remove the pycnometer from the bath, dry the exterior, and measure its mass.
- The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
[\[10\]](#)[\[11\]](#)

Refractive Index Measurement

The refractive index is a measure of how much light bends as it passes through the substance.

Apparatus:

- Abbe refractometer
- Constant temperature water bath
- Dropper

Procedure:

- Calibrate the Abbe refractometer using a standard liquid with a known refractive index.
- Ensure the prism surfaces are clean and dry.
- Using a dropper, apply a few drops of (7-Octenyl)oxirane onto the lower prism.
- Close the prisms and circulate water from the constant temperature bath through the instrument to maintain a constant temperature (e.g., 20 °C).
- Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
- Read the refractive index from the instrument's scale.[12][13]

Solubility Determination (Qualitative)

This protocol provides a general method for assessing the solubility of a liquid in various solvents.

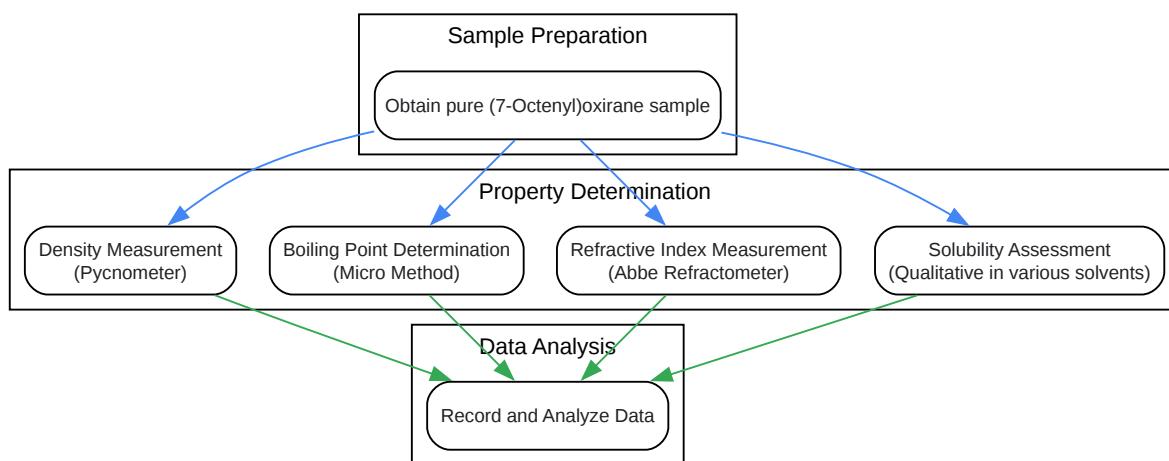
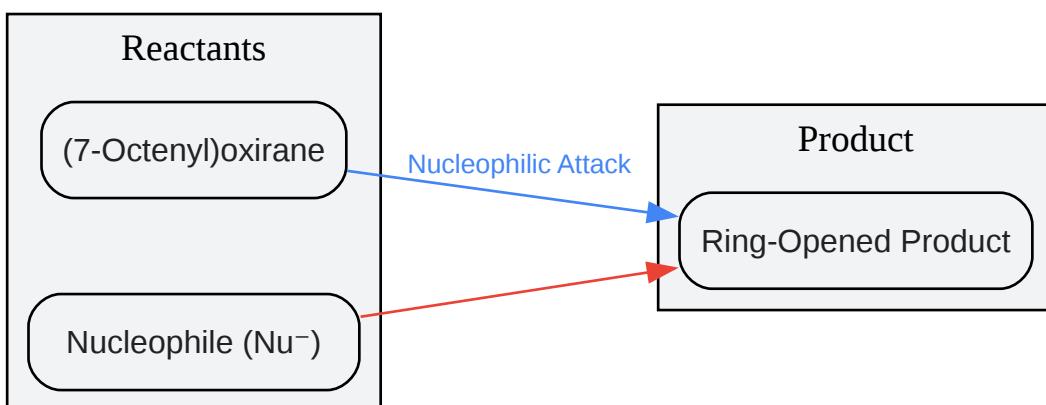
Apparatus:

- Test tubes
- Graduated pipettes or cylinders
- Vortex mixer or shaker

Procedure:

- Add a known volume (e.g., 1 mL) of the solvent (e.g., water, ethanol, diethyl ether) to a test tube.

- Add a small, measured amount of (7-Octenyl)oxirane (e.g., 0.1 mL) to the solvent.
- Agitate the mixture vigorously for a set period (e.g., 1-2 minutes).
- Observe the mixture for homogeneity. If the liquid has dissolved completely, it is considered soluble. If two distinct layers remain or the mixture is cloudy, it is considered insoluble or sparingly soluble.
- The process can be repeated with increasing amounts of the solute to estimate the approximate solubility.[\[14\]](#)[\[15\]](#)



Chemical Reactivity and Biological Significance

The epoxide ring in (7-Octenyl)oxirane is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is a key aspect of its utility in chemical synthesis and also underlies its potential biological activity. Epoxides are known to be alkylating agents that can react with nucleophilic sites in biological macromolecules such as DNA and proteins. This reactivity is the basis for the mutagenic and carcinogenic properties of some epoxides.[\[16\]](#)[\[17\]](#) While no specific signaling pathways involving (7-Octenyl)oxirane have been detailed in the literature, its potential for interaction with biological systems warrants careful handling and assessment in any drug development context.

Visualizations

General Nucleophilic Ring-Opening of (7-Octenyl)oxirane

The following diagram illustrates the general mechanism of nucleophilic ring-opening of the oxirane ring, a fundamental reaction for this class of compounds.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2-Epoxy-9-decene 96 85721-25-1 [sigmaaldrich.com]

- 2. 1,2-Epoxy-9-decene | 85721-25-1 | FE06257 | Biosynth [biosynth.com]
- 3. 1,2-Epoxy-9-decene 96 85721-25-1 [sigmaaldrich.com]
- 4. Oxirane, 7-octenyl-, (R)-;137310-67-9 [abichem.com]
- 5. 1,2-epoxy-9-decene | CAS#:85721-25-1 | Chemsric [chemsrc.com]
- 6. 85721-25-1 CAS MSDS (1,2-EPOXY-9-DECENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. chymist.com [chymist.com]
- 10. matestlabs.com [matestlabs.com]
- 11. wjec.co.uk [wjec.co.uk]
- 12. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 13. davjalandhar.com [davjalandhar.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. researchgate.net [researchgate.net]
- 17. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["physical properties of (7-Octenyl)oxirane"]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1583044#physical-properties-of-7-octenyl-oxirane\]](https://www.benchchem.com/product/b1583044#physical-properties-of-7-octenyl-oxirane)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com